molecular formula C10H6BrNO4 B2997600 Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate CAS No. 2090721-99-4

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate

Cat. No.: B2997600
CAS No.: 2090721-99-4
M. Wt: 284.065
InChI Key: KYUDISFMFVEROE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by a bromine atom at the 5th position, two oxo groups at the 2nd and 3rd positions, and a carboxylate group at the 7th position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate typically involves the bromination of 7-methyl-1H-indole followed by oxidation and esterification reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and oxidation steps, and automated systems for purification and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Substitution: Formation of 5-amino-2,3-dioxo-1H-indole-7-carboxylate.

    Reduction: Formation of 5-bromo-2,3-dihydroxy-1H-indole-7-carboxylate.

    Hydrolysis: Formation of 5-bromo-2,3-dioxo-1H-indole-7-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and oxo groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indole-2-carboxylate
  • Methyl 5-fluoro-2,3-dioxo-1H-indole-7-carboxylate
  • Methyl 5-chloro-2,3-dioxo-1H-indole-7-carboxylate

Uniqueness

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate is unique due to the presence of both bromine and oxo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO4/c1-16-10(15)6-3-4(11)2-5-7(6)12-9(14)8(5)13/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUDISFMFVEROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090721-99-4
Record name methyl 5-bromo-2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate
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